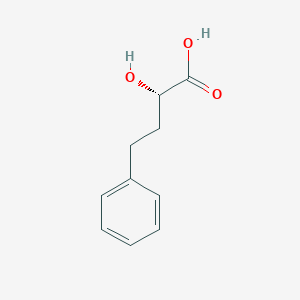

(S)-2-Hydroxy-4-phenylbutyric Acid

概述

描述

(S)-2-Hydroxy-4-phenylbutyric Acid is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-phenyl-2-oxobutyric acid using a chiral reducing agent. This reaction is often carried out under mild conditions to preserve the integrity of the chiral center.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of 4-phenyl-2-oxobutyric acid using specific dehydrogenases can be an efficient and environmentally friendly approach. Additionally, large-scale synthesis may employ continuous flow reactors to optimize reaction conditions and improve yield.

化学反应分析

Types of Reactions: (S)-2-Hydroxy-4-phenylbutyric Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products:

Oxidation: 4-Phenyl-2-oxobutyric acid or 4-phenylbutanoic acid.

Reduction: 2-Hydroxy-4-phenylbutanol.

Substitution: 2-Chloro-4-phenylbutyric acid or 2-Amino-4-phenylbutyric acid.

科学研究应用

Pharmaceutical Applications

(S)-HPBA serves as a critical precursor in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are vital in treating hypertension and heart failure. Notable ACE inhibitors derived from (S)-HPBA include:

- Enalapril

- Lisinopril

- Quinapril

- Ramipril

The demand for these medications has led to the development of efficient synthetic methods for producing (S)-HPBA and its derivatives, such as ethyl (S)-2-hydroxy-4-phenylbutyrate (HPBE) .

Biocatalytic Processes

Recent advancements have highlighted the use of biocatalysts for the production of (S)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA). The Y52L/F299Y mutant of NAD-dependent d-lactate dehydrogenase from Lactobacillus bulgaricus has shown high bio-reduction activity towards OPBA, making it an effective biocatalyst in converting OPBA to (S)-HPBA .

Table 1: Biocatalytic Production of (S)-HPBA

| Biocatalyst | Source | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| E. coli DF | Recombinant E. coli | OPBA | 71.8 | >99 |

| Lactobacillus | L. bulgaricus ATCC 11842 | OPBA | 60.9 | >99 |

The optimization of biotransformation conditions has been crucial in achieving high yields and enantiomeric purity .

Research Applications

(S)-HPBA is also utilized in various biochemical research applications, including:

- Studying Enzyme Kinetics : Its role as a substrate allows researchers to investigate the kinetics and mechanisms of dehydrogenases.

- Investigating Drug Interactions : As a model compound, it helps in understanding interactions between drugs and biological systems.

Chemical Synthesis

Beyond its role in biocatalysis, (S)-HPBA is used in the synthesis of complex organic molecules, including benzothiophenes and benzofurans, which have therapeutic potential against insulin resistance .

Table 2: Chemical Reactions Involving (S)-HPBA

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Asymmetric Synthesis | Benzothiophenes | Diabetes treatment |

| Esterification | Ethyl (S)-2-hydroxy-4-phenylbutyrate | ACE inhibitors synthesis |

Case Study 1: Production Optimization

A study optimized the bioconversion of OPBA to (S)-HPBA using engineered E. coli strains, achieving a yield of over 70% within 90 minutes under optimal conditions . This demonstrates the potential for scalable production methods in industrial applications.

Case Study 2: Drug Development

Research has shown that derivatives of (S)-HPBA can enhance the efficacy of existing ACE inhibitors, leading to the development of novel therapeutic agents with improved pharmacological profiles .

作用机制

The mechanism of action of (S)-2-Hydroxy-4-phenylbutyric Acid largely depends on its interaction with specific molecular targets. In biochemical pathways, it may act as an inhibitor or activator of enzymes, influencing metabolic processes. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, thereby modulating their activity.

相似化合物的比较

2-Hydroxy-4-phenylbutyric Acid (racemic mixture): Contains both enantiomers, lacking the specific chiral properties of the (S)-enantiomer.

4-Phenyl-2-oxobutyric Acid: A precursor in the synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid.

2-Hydroxy-4-phenylbutanol: A reduced form of the compound with different chemical properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. This enantiomeric purity is crucial in pharmaceutical applications where the (S)-enantiomer may exhibit different therapeutic effects compared to the ®-enantiomer or the racemic mixture.

生物活性

(S)-2-Hydroxy-4-phenylbutyric acid, commonly referred to as (S)-HPBA, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders and neurological conditions. This article explores the biological activities of (S)-HPBA, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.

(S)-HPBA is a chiral compound with the molecular formula and a molecular weight of 188.20 g/mol. It exists as a white crystalline solid and has been studied for its solubility and dissociation properties, which are crucial for understanding its bioavailability and pharmacokinetics.

(S)-HPBA exhibits several biological activities:

- Neuroprotective Effects : Research indicates that (S)-HPBA can ameliorate cognitive impairments associated with ischemic conditions. In a study involving rats subjected to focal cerebral ischemia/reperfusion injury, chronic administration of (S)-HPBA significantly improved neurological scores and cognitive functions measured through various behavioral tests, including the Morris water maze and Y-maze tasks .

- Metabolic Regulation : (S)-HPBA has been shown to influence metabolic pathways, particularly in the context of urea cycle disorders. It acts as a chemical chaperone, enhancing protein folding and reducing endoplasmic reticulum stress, which is beneficial in diseases characterized by protein misfolding .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Case Studies

- Cognitive Impairment Post-Stroke : A study conducted on rats indicated that administration of (S)-HPBA at doses of 100 mg/kg and 300 mg/kg improved cognitive functions after induced ischemic injury. The treated groups showed significant improvements in memory retention and spatial learning abilities compared to control groups .

- Urea Cycle Disorders : Clinical observations have noted that (S)-HPBA is effective in managing symptoms related to urea cycle disorders by promoting the excretion of ammonia and improving metabolic stability in affected patients .

Data Tables

| Study | Dose (mg/kg) | Duration | Outcome |

|---|---|---|---|

| Ramakrishna et al., 2021 | 100 & 300 | 14 days | Improved neurological score and cognitive function post-MCAO |

| Clinical Observations | Varies | Long-term | Reduced ammonia levels in urea cycle disorder patients |

属性

IUPAC Name |

(2S)-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115016-95-0 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。